molecular formula C20H16N2O6 B5916678 methyl 3-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate

methyl 3-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate

Cat. No. B5916678
M. Wt: 380.3 g/mol
InChI Key: DAASVTHKINTUAQ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate is a synthetic compound that has been widely used in scientific research. This compound is also known as MFA-1, and it is a member of the family of furoyl-containing compounds. MFA-1 has been found to have a variety of biochemical and physiological effects, and it has been used in a number of different research applications.

Mechanism of Action

The exact mechanism of action of MFA-1 is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the progression of cancer and other diseases. MFA-1 has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
MFA-1 has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory effects. MFA-1 has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response. This compound has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using MFA-1 in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. However, there are also some limitations to using this compound. One of the main limitations is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that can accurately measure its effects.

Future Directions

There are a number of different directions that future research on MFA-1 could take. One potential area of research is the development of new cancer treatments based on this compound. Researchers could also investigate the potential of MFA-1 as a treatment for other diseases, such as inflammation and oxidative stress. In addition, future research could focus on understanding the exact mechanism of action of MFA-1, which could help to guide the development of new treatments and therapies.

Synthesis Methods

The synthesis of MFA-1 is a complex process that involves several steps. The first step involves the synthesis of 2-furoylamine, which is then reacted with 2-furylacrylic acid to produce the intermediate compound 2-(2-furoylamino)-3-(2-furyl)acrylic acid. This intermediate is then reacted with methyl 3-aminobenzoate to produce the final product, MFA-1.

Scientific Research Applications

MFA-1 has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of cancer. MFA-1 has been found to have anti-cancer properties, and it has been used in a number of studies to investigate its potential as a cancer treatment. In addition to cancer research, MFA-1 has also been used in studies related to inflammation, oxidative stress, and other physiological processes.

properties

IUPAC Name

methyl 3-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-26-20(25)13-5-2-6-14(11-13)21-18(23)16(12-15-7-3-9-27-15)22-19(24)17-8-4-10-28-17/h2-12H,1H3,(H,21,23)(H,22,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAASVTHKINTUAQ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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